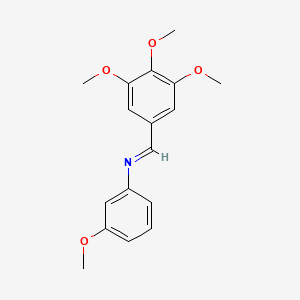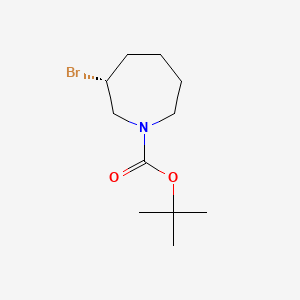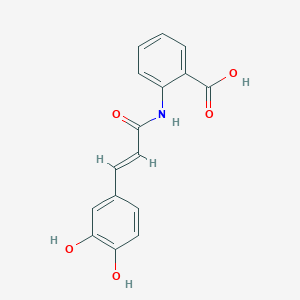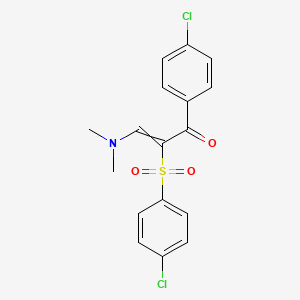
N1-(3,4,5-Trimethoxybenzylidene)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine is an organic compound that features a combination of methoxy-substituted phenyl and benzylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine typically involves the condensation reaction between 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound may serve as a probe for studying enzyme interactions and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound’s methoxy groups can enhance its binding affinity and specificity for these targets, thereby modulating biological pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: This compound shares the trimethoxybenzylidene moiety and exhibits similar biological activities.
3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxy-substituted compounds with diverse applications.
Uniqueness
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine is unique due to the presence of both 3-methoxyphenyl and 3,4,5-trimethoxybenzylidene groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-7-5-6-13(10-14)18-11-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-11H,1-4H3 |
Clé InChI |
OWNSQEXUMSVPCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)

![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)

